Deoxyviolacein

描述

属性

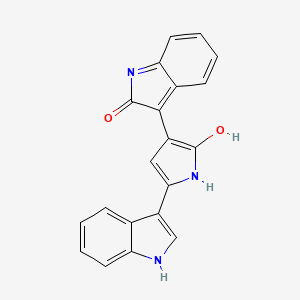

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxyviolacein: A Technical Guide to Its Discovery, Biosynthesis, and Isolation from Bacterial Sources

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyviolacein, a naturally occurring bisindole alkaloid, has emerged as a molecule of significant interest due to its potent biological activities, including antibacterial, antifungal, and antitumor properties. As a structural analog of the more extensively studied violacein, this compound is a product of the same bacterial biosynthetic pathway, primarily found in species such as Chromobacterium violaceum. The absence of a hydroxyl group, which distinguishes it from violacein, imparts unique physicochemical properties and biological activities, making it a compelling candidate for further investigation and development. This technical guide provides an in-depth overview of the discovery of this compound, the intricate signaling pathways that regulate its production, and detailed experimental protocols for its isolation and purification from both native and genetically engineered bacteria. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Discovery and Characterization

The discovery of this compound is intrinsically linked to that of violacein, the pigment responsible for the characteristic deep purple color of bacteria like Chromobacterium violaceum. Early studies on violacein extracts consistently revealed the presence of a less polar, co-eluting compound. It was through advancements in chromatographic and spectroscopic techniques that this compound was definitively identified and characterized as a distinct chemical entity[1].

This compound (C₂₀H₁₃N₃O₂) is structurally differentiated from violacein by the absence of a hydroxyl group at the C5 position of one of the indole rings[2][3]. This seemingly minor structural modification has significant implications for its chemical properties and biological function.

Biosynthesis and Regulatory Pathways

This compound is synthesized from two molecules of L-tryptophan through a metabolic pathway encoded by the vio operon, which consists of five key genes: vioA, vioB, vioC, vioD, and vioE[3]. The production of this compound specifically involves the enzymes VioA, VioB, VioC, and VioE[3]. The enzyme VioD, a monooxygenase, is responsible for the hydroxylation step that converts a precursor into the final violacein molecule. Therefore, in the absence or inactivation of the vioD gene, the pathway terminates in the production of this compound[4]. This has been a key strategy in the metabolic engineering of microorganisms for the specific overproduction of this compound.

The biosynthesis is tightly regulated by a cell-density-dependent mechanism known as quorum sensing (QS). In C. violaceum, the CviI/R QS system controls the expression of the vio operon. The autoinducer synthase CviI produces N-acyl-homoserine lactones (AHLs). As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to and activate the transcriptional regulator CviR, which in turn induces the transcription of the vio gene cluster, leading to pigment production.

Experimental Protocols

Bacterial Cultivation for this compound Production

A. Cultivation of Recombinant Escherichia coli

For specific production of this compound, a recombinant E. coli strain expressing the vioABCE gene cluster is recommended.

-

Media Preparation: Prepare Luria-Bertani (LB) medium or a defined minimal medium supplemented with a carbon source like glycerol. Add appropriate antibiotics for plasmid maintenance.

-

Inoculation: Inoculate a single colony of the recombinant E. coli strain into a starter culture and grow overnight at 37°C with shaking.

-

Production Culture: Inoculate the main production culture with the overnight starter culture. Grow at 30-37°C until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase.

-

Induction: Induce the expression of the vio genes by adding the appropriate inducer (e.g., L-arabinose for a pBAD-based expression system).

-

Fermentation: Continue the cultivation at a reduced temperature (e.g., 20-30°C) for 24-72 hours to allow for pigment accumulation.

B. Cultivation of Chromobacterium violaceum

-

Media Preparation: Prepare Nutrient Broth (NB) or Tryptic Soy Broth (TSB).

-

Inoculation: Inoculate with a fresh colony of C. violaceum.

-

Incubation: Incubate at 26-30°C with shaking (120-180 rpm) for 48-96 hours. Pigment production is typically observed as the culture reaches stationary phase.

Extraction of this compound

The following protocol outlines a general procedure for extracting the intracellularly produced this compound.

-

Cell Harvesting: Centrifuge the bacterial culture at high speed (e.g., 8,000-12,000 x g) for 15-20 minutes to pellet the cells.

-

Supernatant Removal: Decant and discard the supernatant.

-

Cell Lysis and Extraction: Resuspend the cell pellet in an organic solvent. Ethanol, methanol, or ethyl acetate are commonly used. Vortex or sonicate the mixture to ensure complete cell lysis and pigment extraction.

-

Clarification: Centrifuge the mixture again to pellet cell debris.

-

Collection: Carefully collect the colored supernatant containing the crude pigment extract.

-

Concentration: Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to obtain the crude this compound.

Purification by Column Chromatography

To separate this compound from violacein and other impurities, column chromatography is highly effective.

-

Stationary Phase: Prepare a column packed with silica gel 60 as the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Mobile Phase and Elution: A gradient of ethyl acetate and cyclohexane is effective for separation.

-

Step 1: Begin with a mobile phase of ethyl acetate:cyclohexane (e.g., 65:35 v/v) to allow both pigments to enter the column and become visible.

-

Step 2: Switch to a less polar mobile phase, such as ethyl acetate:cyclohexane (e.g., 40:60 v/v), to elute the less polar this compound. The this compound band will migrate down the column faster.

-

Step 3: Collect the fractions containing the pure this compound.

-

Step 4: If violacein is also present and desired, increase the polarity of the mobile phase (e.g., 80:20 ethyl acetate:cyclohexane) to elute the more polar violacein.

-

-

Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Production Yields of this compound

| Production System | Carbon Source | Titer (g/L) | Reference |

| Recombinant Citrobacter freundii | Not specified | 1.9 | [Jiang et al., 2012] |

| Recombinant Escherichia coli | Glycerol | 1.6 | [Rodrigues et al., 2013] |

| Recombinant Escherichia coli | Glucose | 1.74 | [Fang et al., 2015] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Property | Value | Solvent/Conditions | Reference |

| Molecular Formula | C₂₀H₁₃N₃O₂ | - | PubChem CID 135494300[5] |

| Molecular Weight | 327.3 g/mol | - | PubChem CID 135494300[5] |

| UV-Vis λmax | ~570-585 nm | Ethanol/DMSO | [6][7] |

| Molar Extinction Coefficient (ε) | Not explicitly defined for pure this compound; often measured as part of a crude extract. | - | [6][8] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~11.0 (s, 1H), ~10.5 (s, 1H), ~8.5-6.5 (m, aromatic protons) | DMSO-d₆ | [Nemer et al., 2023][7][9] |

| Mass Spectrometry (m/z) | [M+H]⁺ at 328.10 | ESI⁺ | [10] |

| TLC (Silica Gel) | Higher Rƒ than violacein | Ethyl acetate/cyclohexane | [7][9] |

Note: Specific spectroscopic values can vary slightly based on solvent and instrumentation.

Conclusion

This compound stands as a promising natural product with a wide array of potential therapeutic applications. The elucidation of its biosynthetic pathway and the development of recombinant microbial hosts have paved the way for its targeted and high-yield production. The detailed protocols provided in this guide for cultivation, extraction, and purification offer a robust framework for researchers to obtain high-purity this compound for further study. The continued exploration of this fascinating molecule is warranted and holds the potential to yield novel therapeutic agents.

References

- 1. "Physico-Chemical Analysis of Violacein Extracted from Various Strains " by Brittany K Davis [digitalscholarship.tnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H13N3O2 | CID 135494300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Deoxyviolacein

This compound is a naturally occurring bisindole pigment produced by various bacteria, most notably Chromobacterium violaceum.[1] It is a structural analog of the more well-known pigment violacein and is often produced as a co-metabolite.[2][3] this compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[4][5] Its mode of action often involves the disruption of microbial cell membranes and the induction of apoptosis in cancer cells.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.

General Properties

| Property | Value | Citations |

| Appearance | Violet-Blue Solid | [] |

| CAS Number | 5839-61-2 | [1][2][5][][7][8] |

| Purity | >95% to >99% (by HPLC) | [2][] |

Molecular Properties

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [1][2][4][5][][7][8] |

| Molecular Weight | 327.34 g/mol | [1][][8] |

| IUPAC Name | (3E)-3-[[5-(1H-indol-3-yl)-1H-pyrrol-3-yl]methylidene]-1,3-dihydro-2H-indol-2-one | [5] |

Physicochemical Data

| Property | Value | Citations |

| Melting Point | >300°C | [] |

| Boiling Point | 755.2 ± 60.0°C (Predicted) | [] |

| Density | 1.466 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF; Limited water solubility. | [2][5][] |

Storage and Stability

| Property | Value | Citations |

| Storage Temperature | -20°C to <-15°C | [1][2][7] |

| Long-term Stability | ≥ 4 years (under proper storage) | [5] |

Biosynthesis of this compound

This compound is a secondary metabolite derived from the amino acid L-tryptophan.[1][9] Its biosynthesis is governed by the vio gene cluster, specifically the genes vioA, vioB, vioC, and vioE.[9][10] Notably, the synthesis of this compound occurs in the absence of the VioD enzyme, a monooxygenase responsible for hydroxylating an indole ring to produce violacein.[3][10] When the vioD gene is knocked out or inactive, the pathway is shunted towards the production of this compound.[3][11]

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from bacterial cultures.

Extraction and Purification Workflow

The insolubility of this compound in aqueous media simplifies its initial isolation from fermentation broth.[12] A common workflow involves cell harvesting, solvent extraction, and chromatographic purification.

Caption: General workflow for this compound extraction and purification.

Detailed Extraction and Purification Protocol

This protocol is adapted from methodologies used for isolating violacein-related pigments.[12][13][14]

-

Cell Harvesting : Centrifuge the bacterial culture (e.g., 10,000-14,000 x g for 10 minutes) to pellet the cells containing the intracellular pigment. Discard the supernatant.

-

Pigment Extraction : Resuspend the cell pellet in an organic solvent such as 96% ethanol or methanol.[12][14] Agitate or shake the suspension for approximately 30 minutes to ensure complete extraction of the pigment.

-

Clarification : Centrifuge the mixture again under the same conditions to pellet the cell debris. Collect the colored supernatant, which contains the crude pigment extract. Repeat the extraction step on the pellet until it becomes colorless to maximize yield.

-

Concentration : Combine the supernatant fractions and concentrate them using a rotary evaporator under vacuum to obtain a crude pigment powder.[12]

-

Column Chromatography : Purify the crude powder using silica-gel column chromatography.[12][13]

-

Stationary Phase : Silica gel 60.[13]

-

Mobile Phase : A solvent system such as ethyl acetate/petroleum ether (90:10 v/v) or varying ratios of ethyl acetate/cyclohexane can be used for elution.[12][13] this compound, being more hydrophobic than violacein, will elute differently, allowing for separation.[2][15]

-

-

Final Product : Collect the fractions containing pure this compound and evaporate the solvent to obtain the purified solid.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification are essential for downstream applications.

-

High-Performance Liquid Chromatography (HPLC) : This is the standard method for both quantifying and assessing the purity of this compound.[16][17]

-

Column : A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 250 × 4.6 mm, 5 µm) is typically used.[12]

-

Mobile Phase : A gradient elution is employed, commonly with Phase A as water with 0.5% formic acid and Phase B as acetonitrile.[12]

-

Detection : Detection is carried out via a UV-Vis detector at a wavelength of 575 nm, which is near the absorbance maximum for this class of pigments.[12][18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the chemical structure and verify the purity of the isolated this compound. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for analysis.[13][19]

-

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the molecular weight (327.34 g/mol ) and aiding in the structural elucidation of this compound and related metabolites.[20][21][22]

-

UV-Visible Spectroscopy : The UV-Vis spectrum of this compound in a solvent like ethanol can be used for quick identification and quantification. The related compound violacein exhibits absorbance maxima at approximately 258, 372, and 575 nm.[18]

References

- 1. This compound | 5839-61-2 | FD168291 | Biosynth [biosynth.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Violacein: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H13N3O2 | CID 135494300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathway redesign for this compound biosynthesis in Citrobacter freundii and characterization of this pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and purification of the violacein and this compound standards [bio-protocol.org]

- 13. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Microbial production of the drugs violacein and this compound: analytical development and strain comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. farmabrasilis.org.br [farmabrasilis.org.br]

- 19. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploring in vivo violacein biosynthesis by application of multivariate curve resolution on fused UV-VIS absorption, fluorescence, and liquid chromatography-mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Deoxyviolacein and Violacein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the biological activities of two closely related bisindole alkaloids: deoxyviolacein and violacein. Both compounds, produced by various bacteria, have garnered significant interest for their therapeutic potential, particularly in oncology and microbiology. This document summarizes key quantitative data on their cytotoxic, antibacterial, and antifungal activities, details relevant experimental protocols, and visualizes the known signaling pathways modulated by these compounds. A notable distinction highlighted is the significantly lower cytotoxicity of this compound to mammalian cells compared to violacein, suggesting a potentially wider therapeutic window.

Introduction

Violacein and its precursor, this compound, are violet pigments synthesized from L-tryptophan by a number of bacterial species.[1] Their shared bisindole structure confers a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3] While structurally similar—differing only by a hydroxyl group—their biological activity profiles, particularly concerning toxicity, exhibit critical differences. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals exploring the therapeutic applications of these natural products.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic, antibacterial, and antifungal activities of this compound and violacein.

Cytotoxicity Against Cancer and Non-Cancer Cell Lines

Violacein has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[4][5] In stark contrast, this compound exhibits significantly lower toxicity to mammalian cells.[6]

Table 1: Comparative Cytotoxicity (IC50 µM) of Violacein and this compound

| Cell Line | Cancer Type | Violacein (µM) | This compound (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.4 | No measurable toxicity | [6] |

| COS-7 | Kidney (Non-cancer) | 2.5 | No measurable toxicity | [6] |

| HOS | Osteosarcoma | 0.35 | Not Reported | [4] |

| SaOS-2 | Osteosarcoma | 0.44 | Not Reported | [4] |

| MG-63 | Osteosarcoma | 0.50 | Not Reported | [4] |

| U-2 OS | Osteosarcoma | 0.72 | Not Reported | [4] |

| RD | Rhabdomyosarcoma | 0.88 | Not Reported | [4] |

| V79-4 | Lung Fibroblast (Non-cancer) | 1.6 | Not Reported | [4][7] |

| OCM-1 | Uveal Melanoma | 3.69 | Not Reported | [5] |

| 92.1 | Uveal Melanoma | 2.78 | Not Reported | [5] |

| MCF-7 | Breast Cancer | 4.5 (24h), 1.7 (48h), 0.51 (72h) | Not Reported | [8] |

| HeLa | Cervical Cancer | 26 µg/mL | Not Reported | [9] |

| A549 | Lung Cancer | 31 µg/mL | Not Reported | [9] |

Antimicrobial Activity

Both violacein and this compound possess antibacterial and antifungal properties. While violacein generally shows stronger antibacterial activity, this compound has been reported to have more potent antifungal effects against certain strains.[10]

Table 2: Comparative Antibacterial Activity (MIC)

| Bacterial Strain | Violacein (µg/mL) | This compound (µg/mL) | Reference |

| Staphylococcus aureus | <0.01 - 8 | Similar to Violacein | [11][12] |

| Bacillus subtilis | 0.03 | Similar to Violacein | [11][12] |

| Pseudomonas aeruginosa | 19.5 - 19.8 | Similar to Violacein | [11] |

| Klebsiella aerogenes | 0.29 | Not Reported | [12][13] |

| Escherichia coli | >1 | Not Reported | [12][13] |

Table 3: Comparative Antifungal Activity (MIC)

| Fungal Strain | Violacein | This compound | Reference |

| Rhizoctonia solani | Less Potent | Strong activity (>6.1 mmol/L) | [10][14] |

| Various Pathogenic Fungi | Active | More potent than violacein against some strains | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound and violacein.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound and Violacein stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or violacein for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound or violacein as described for the MTT assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[15]

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader (for colorimetric or fluorometric detection)

-

-

Procedure:

-

Treat cells with the compounds and harvest as previously described.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer containing DTT.

-

Initiate the reaction by adding the caspase-3 substrate.[16]

-

Incubate at 37°C for 1-2 hours.[17]

-

Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC).[1]

-

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Materials:

-

DCFH-DA solution (stock in DMSO)

-

Serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound or violacein for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 10-50 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[18]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as p53, Bax, and Bcl-2.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells, harvest, and lyse using RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Mechanisms of Action

Violacein is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The precise pathways affected by this compound are less characterized but are an active area of research.

Violacein-Induced Apoptosis Pathways

Violacein has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and modulation of the MAPK signaling cascade.[8][19][20]

Caption: Violacein-induced apoptosis signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[21] Violacein has been shown to activate the ERK subfamily of MAPKs, which can paradoxically lead to apoptosis in some cancer cells.[20]

Caption: Overview of the MAPK/ERK signaling pathway.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and violacein is presented below.

Caption: Workflow for comparing this compound and violacein.

Conclusion

This compound and violacein are promising natural compounds with significant biological activities. While both exhibit anticancer and antimicrobial properties, the markedly lower cytotoxicity of this compound towards non-cancerous mammalian cells presents a compelling advantage for its further development as a therapeutic agent. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Frontiers | Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment [frontiersin.org]

- 3. Violacein and its antifungal activity: comments and potentialities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of natural pigment violacein against osteosarcoma and rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of violacein in human uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Violacein induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. Recent Advances in Synthetic, Industrial and Biological Applications of Violacein and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mpbio.com [mpbio.com]

- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 19. Cytotoxic activity of violacein in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Violacein induces p44/42 mitogen-activated protein kinase-mediated solid tumor cell death and inhibits tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cusabio.com [cusabio.com]

Deoxyviolacein: A Technical Guide to its Natural Sources, Production, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyviolacein, a bisindole alkaloid, is a naturally occurring violet pigment with a growing reputation for its significant biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] A structural analog of the more commonly known violacein, this compound is distinguished by the absence of a hydroxyl group at the C5 position of one of its indole rings.[3] While often found as a co-product in violacein-producing microorganisms, recent advancements in metabolic engineering have enabled the specific and high-yield production of pure this compound, paving the way for in-depth investigation of its therapeutic potential.[4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its production and purification, and an elucidation of its biosynthetic pathway.

Natural Sources and Producers of this compound

This compound is synthesized as a secondary metabolite by a diverse range of Gram-negative bacteria, often inhabiting soil and aquatic environments.[3][5] In its natural producers, this compound is typically synthesized alongside violacein, with the latter being the predominant compound.[3]

Key bacterial genera known to produce this compound include:

-

Chromobacterium : Most notably, Chromobacterium violaceum is a well-studied producer of violacein and, consequently, this compound.[1][6]

-

Janthinobacterium : Species such as Janthinobacterium lividum are significant natural sources of these pigments.[3][6]

-

Duganella : Strains of Duganella, for instance Duganella sp. B2, have been identified as producers.[3][5]

-

Massilia : Certain Massilia species also possess the genetic machinery for this compound synthesis.[5]

-

Collimonas : This genus has been identified as a producer, including isolates from marine environments.[3][7]

-

Pseudoalteromonas : Various marine bacteria belonging to this genus are also known to synthesize violacein and this compound.[6][8]

In addition to these natural producers, significant research has focused on the heterologous production of this compound in genetically engineered microorganisms. These efforts aim to overcome the low yields and the presence of violacein in natural strains. Recombinant hosts such as Escherichia coli, Citrobacter freundii, and the yeast Yarrowia lipolytica have been successfully engineered to produce high titers of pure this compound.[4][6][9]

Quantitative Production of this compound

The production of this compound can vary significantly depending on the microbial strain and cultivation conditions. While natural producers often yield a mixture of violacein and this compound, engineered strains can be designed for the exclusive production of this compound, often at much higher concentrations.

| Producer Strain | Product(s) | Production Titer | Reference |

| Duganella sp. B2 (Natural) | Violacein and this compound | 1.6 g/L (crude violacein) | [3] |

| Citrobacter freundii (Recombinant, viod disrupted) | This compound | 1.9 g/L | [4] |

| Yarrowia lipolytica (Genetically Modified) | Violacein and this compound | 300 mg (total crude pigment from 250 mL culture) | [9] |

| Chromobacterium sp. NIIST-CKK-01 (Natural) | Violacein and this compound | 0.6-1.0 g/g dry weight (bioactive pigment) | [10] |

Experimental Protocols

Cultivation of this compound-Producing Microorganisms

General Protocol for Bacterial Cultivation:

-

Inoculum Preparation: A single colony of the desired bacterial strain is used to inoculate a starter culture in a suitable liquid medium (e.g., Luria-Bertani broth). The culture is incubated overnight at the optimal growth temperature (typically 25-30°C) with shaking (150-250 rpm).[10][11]

-

Production Culture: The starter culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence pigment yield and may contain components like yeast extract, peptone, and specific carbon sources.[10][12] For some strains, minimal media can enhance production.[13]

-

Incubation: The production culture is incubated under optimized conditions of temperature, pH, and aeration for a period of 24-72 hours, or until maximal pigment production is observed.[10][13]

Example: Culture Medium for Chromobacterium sp. NIIST-CKK-01

-

Yeast extract: 0.2-0.7% (w/w)

-

Peptone: 1.2-1.7% (w/w)

-

Optimal pH: 6.5-7.5

-

Optimal Temperature: 30°C

-

Agitation: 150-250 rpm

-

Incubation Time: 20-24 hours[10]

Extraction and Purification of this compound

This compound is an intracellular pigment with poor solubility in aqueous media, which simplifies its initial isolation.[14]

1. Cell Harvesting and Lysis:

-

The bacterial culture is centrifuged to pellet the cells.

-

The cell pellet is washed with a solvent such as methanol to remove media components and extracellular metabolites.[14]

2. Solvent Extraction:

-

The cell biomass is extracted with an organic solvent. Ethanol is commonly used.[10] The extraction can be performed in a double-jacket vessel for better temperature control.[9]

-

The mixture is agitated to ensure efficient extraction of the pigment.

-

The cell debris is removed by centrifugation, and the supernatant containing the dissolved pigment is collected.

3. Purification by Column Chromatography:

-

The crude pigment extract is concentrated, for example, by rotary evaporation.[14]

-

The concentrated extract is then subjected to silica gel column chromatography for purification.[9][14]

-

A solvent system of ethyl acetate and cyclohexane (or petroleum ether) is often employed for separation. The polarity of the solvent mixture is critical for separating this compound from violacein and other impurities.[9][14]

-

An initial mobile phase with a higher proportion of ethyl acetate can be used to elute both pigments.

-

The ratio can then be adjusted to achieve a clear separation, with this compound typically eluting before violacein.[9]

-

4. High-Performance Liquid Chromatography (HPLC) Analysis:

-

The purity of the isolated this compound can be assessed by analytical HPLC.

-

A gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1-0.5% formic acid) is effective for separation and quantification.[14]

-

Detection is typically carried out at a wavelength of 575 nm.[14]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-enzymatic process originating from the amino acid L-tryptophan. The genetic blueprint for this pathway is encoded by the vioABCDE operon.[16][17]

-

VioA (Tryptophan 2-monooxygenase): This flavoenzyme catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[17]

-

VioB (IPA imine dimerizing enzyme): VioB facilitates the dimerization of two molecules of IPA imine.[16]

-

VioE: This enzyme is crucial for the subsequent rearrangement of the dimer, leading to the formation of protodeoxyviolaceinic acid.[17]

-

VioC (Violacein synthase): VioC acts on protodeoxyviolaceinic acid to synthesize this compound.[16][17]

-

VioD (Protodeoxyviolaceinate monooxygenase): In the synthesis of violacein, VioD hydroxylates protodeoxyviolaceinic acid at the C5 position of one of the indole rings to form protoviolaceinic acid, which is then converted to violacein by VioC.[17] The absence or inactivation of the vioD gene results in the exclusive production of this compound.[4]

Visualizations

Caption: Biosynthetic pathway of this compound and violacein.

Caption: General workflow for this compound production and purification.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic applications. Understanding its natural sources, optimizing its production through both cultivation of natural producers and metabolic engineering of heterologous hosts, and employing robust purification strategies are critical steps in harnessing its full potential. The detailed protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the multifaceted biological activities of this intriguing molecule.

References

- 1. This compound | 5839-61-2 | FD168291 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Violacein: Properties and Production of a Versatile Bacterial Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway redesign for this compound biosynthesis in Citrobacter freundii and characterization of this pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic, Industrial and Biological Applications of Violacein and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8883461B2 - Process for the production of violacein and its derivative this compound containing bioactive pigment from Chromobacterium sp. (MTCC5522) - Google Patents [patents.google.com]

- 11. theijes.com [theijes.com]

- 12. WO2011110932A1 - Process for the production of violacein and its derivative this compound containing bioactive pigment from chromobacterium sp. (mtcc 5522) - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Isolation and purification of the violacein and this compound standards [bio-protocol.org]

- 15. Microbial production of the drugs violacein and this compound: analytical development and strain comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyviolacein Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deoxyviolacein, a bacterial bisindole pigment with significant therapeutic potential, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in research and drug development.

This compound: A Promising Bioactive Compound

This compound is a naturally occurring violet pigment produced by several bacterial species, most notably Chromobacterium violaceum. It is a derivative of violacein and has garnered considerable interest due to its wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The effective utilization of this compound in preclinical and clinical studies hinges on a thorough understanding of its physicochemical properties, with solubility being a key parameter.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being soluble in polar organic solvents and sparingly soluble to insoluble in aqueous solutions.[1] The available data on its solubility is primarily qualitative, with some quantitative information available for a mixture of violacein and this compound.

Qualitative Solubility of this compound:

Multiple sources indicate that this compound is soluble in the following organic solvents:

It is reported to have limited water solubility.[4]

Quantitative Solubility of a Violacein and this compound Mixture:

The following table summarizes the quantitative solubility data for a commercially available mixture of violacein (minimum 85%) and this compound. This provides a valuable reference point for researchers working with these compounds.

| Organic Solvent | Solubility (mg/mL) | Appearance |

| 95% Ethanol | 1 | Clear to faintly hazy |

| Tetrahydrofuran (THF) | < 1 | - |

| Dioxane | < 1 | - |

| Dimethylformamide (DMF) | > 10 | - |

| Pyridine | > 10 | - |

| Dimethyl Sulfoxide (DMSO) | 4.9 - 5.1 | Clear to slightly hazy, colorless to slightly yellow |

Data sourced from a product information sheet for a mixture of >98% violacein and this compound (violacein minimum 85%).

Experimental Protocols for Solubility Determination

While specific, detailed protocols for the determination of this compound solubility are not extensively published, a general methodology can be synthesized from literature describing the extraction, purification, and quantification of violacein and its derivatives. The following is a plausible experimental protocol for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

Purified this compound solid (>95% purity)

-

Selected organic solvent (e.g., ethanol, methanol, DMSO, DMF) of analytical grade

-

Small-volume glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound solid and add it to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The solution should remain supersaturated with visible excess solid.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved this compound:

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Generate a standard curve by plotting absorbance versus concentration.

-

Dilute the collected supernatant if necessary to fall within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant and determine its concentration using the standard curve.

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility.

-

-

HPLC Method:

-

Develop a suitable HPLC method with a standard curve for this compound.

-

Inject a known volume of the collected supernatant into the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing the peak area to the standard curve.

-

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical experiment to determine the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

While this compound is known to modulate various cellular signaling pathways, a diagram of these pathways is beyond the scope of a solubility guide. However, understanding its solubility is the first logical step in designing experiments to investigate its biological effects. The relationship can be visualized as a foundational requirement.

Caption: Prerequisite of solubility for biological studies.

This guide provides a foundational understanding of this compound's solubility in organic solvents, offering valuable data and methodologies for researchers in the field. Further quantitative studies are warranted to establish a more comprehensive solubility profile of pure this compound in a wider range of solvents.

References

Deoxyviolacein: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Experimental Protocols for a Promising Bisindole Alkaloid

This technical guide provides a comprehensive overview of deoxyviolacein for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols.

Core Data Summary

This compound is a naturally occurring bisindole alkaloid and a structural analog of the more commonly known violacein. It is produced by a variety of bacteria and has garnered significant interest for its potential therapeutic applications.

| Property | Value | Citations |

| CAS Number | 5839-61-2 | [1] |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 327.34 g/mol | [1] |

| Anticancer Activity | Inhibits hepatocellular carcinoma cell proliferation at 0.1-1 µM. Induces apoptosis in various cancer cell lines including HeLa, A549, and MCF-7. | [2][3][4] |

| Antibacterial Activity | Active against Gram-positive bacteria such as S. aureus, B. subtilis, and B. megaterium at concentrations around 125 µg/mL. | [3] |

| Antifungal Activity | Shows activity against Rhizoctonia solani at concentrations of 2 mg/mL. | [3] |

Biosynthesis of this compound

This compound is synthesized from L-tryptophan through a biosynthetic pathway encoded by the vio operon, which typically includes the genes vioA, vioB, vioC, vioD, and vioE. The production of this compound specifically requires the functional expression of vioA, vioB, vioC, and vioE. The absence or non-functionality of the vioD gene product, a monooxygenase, leads to the production of this compound instead of violacein.[5][6]

The key steps in the biosynthesis are:

-

VioA (L-tryptophan oxidase): Catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[5]

-

VioB (Polyketide synthase-like enzyme): Dimerizes two molecules of IPA imine.[5]

-

VioE: Rearranges the dimer intermediate.[5]

-

VioC (Violacein synthase): Catalyzes the final oxidative steps to form the characteristic bisindole structure of this compound.[5]

Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its anticancer and antimicrobial properties.

Anticancer Activity and Signaling Pathway

The anticancer effects of this compound are primarily mediated through the induction of apoptosis in cancer cells.[2] This process is initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial dysfunction.[2] The activation of caspase pathways is a key downstream event in this process.[2]

Antimicrobial Activity

The antibacterial activity of this compound is mainly directed against Gram-positive bacteria. The primary mechanism of action is the disruption of the bacterial cell membrane's integrity.[2][7] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7]

Experimental Protocols

Production and Extraction of this compound

This compound can be produced through fermentation using genetically engineered microorganisms, such as E. coli, that express the necessary genes from the vio operon (vioA, vioB, vioC, vioE).

A general protocol for extraction is as follows:

-

Harvest the bacterial cells from the fermentation broth by centrifugation.

-

Wash the cell debris with methanol until the supernatant is colorless. This step helps to remove impurities.[1]

-

Combine the methanol fractions and concentrate them using vacuum evaporation to obtain the crude this compound powder.[1]

Purification by Column Chromatography

The crude extract can be purified using silica-gel column chromatography.

A published protocol utilizes the following solvent system:

-

Stationary Phase: Silica gel.[1]

-

Mobile Phase: A mixture of ethyl acetate and petroleum ether, with a common ratio being 90:10 (v/v).[1]

Another detailed protocol for separating violacein and this compound uses a step-wise gradient of ethyl acetate and cyclohexane:

-

Initially, a ratio of 65:35 (ethyl acetate:cyclohexane) is used to visualize the separation of the two pigments.[8]

-

The mobile phase is then switched to a 40:60 ratio to elute the less polar this compound.[8]

-

Finally, an 80:20 ratio is used to elute the more polar violacein.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

For the quantification and purity assessment of this compound, a reverse-phase HPLC method can be employed.

A detailed HPLC protocol is as follows: [1]

-

Column: Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Deionized water with 0.5% formic acid.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0–15 min: 50–100% B

-

15–16 min: 100% B

-

16–17 min: 100–50% B

-

17–30 min: 50% B[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 575 nm.[1]

References

- 1. Isolation and purification of the violacein and this compound standards [bio-protocol.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial mode of action of violacein from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Deoxyviolacein Purification Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyviolacein is a bis-indole alkaloid pigment produced by various microorganisms. It is a structural analog of the more commonly known violacein and has garnered significant interest due to its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1][2] A major challenge in the research and development of this compound is its efficient separation from violacein, with which it is co-produced.[2] Column chromatography is a robust and scalable method for the purification of this compound, yielding a high-purity product suitable for further investigation. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The separation of this compound from violacein by column chromatography is based on the difference in their polarity. This compound is a more hydrophobic and less polar molecule compared to violacein.[3] In normal-phase chromatography with a polar stationary phase like silica gel, the more polar compound (violacein) will have a stronger affinity for the stationary phase and will elute later. The less polar compound (this compound) will have a weaker affinity and will elute earlier when a mobile phase of appropriate polarity is used. By using a step-gradient of solvents with increasing polarity, this compound can be effectively separated from violacein.

Data Presentation: Column Chromatography Parameters

The following table summarizes the key parameters for the purification of this compound using column chromatography based on published methods.

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 | [4][5] |

| Mobile Phase A (Initial Separation) | Ethyl acetate/cyclohexane (65:35 v/v) | [4][6] |

| Mobile Phase B (this compound Elution) | Ethyl acetate/cyclohexane (40:60 v/v) | [4][6] |

| Mobile Phase C (Violacein Elution) | Ethyl acetate/cyclohexane (80:20 v/v) | [4][6] |

| Alternative Mobile Phase | Ethyl acetate/petroleum ether (90:10 v/v) | [7] |

| Purity Achieved | >99% | [7] |

Experimental Protocols

4.1. Extraction of Crude Pigment Mixture

This protocol describes the extraction of the violacein and this compound mixture from bacterial biomass.

-

Harvesting Biomass: Centrifuge the bacterial culture to obtain a cell pellet containing the pigments.[8]

-

Solvent Extraction: Wash the cell pellet with methanol or ethanol until the biomass becomes colorless.[7] The pigments are soluble in these organic solvents.[1][3][9]

-

Concentration: Combine the solvent extracts and concentrate them by vacuum evaporation to obtain the crude pigment powder.[7]

-

Dry Loading (Recommended): For loading onto the chromatography column, the crude pigment can be dry-loaded. To do this, dissolve the crude pigment in a minimal amount of a suitable solvent (e.g., 96% ethanol), add a small amount of silica gel 60 (e.g., 0.5 g), and evaporate the solvent completely to obtain a free-flowing powder.[4]

4.2. Column Chromatography Purification Protocol

This protocol details the step-by-step procedure for separating this compound from violacein.

-

Column Preparation:

-

Use a glass column of appropriate size (e.g., 4 cm x 50 cm).[10]

-

Prepare a slurry of silica gel 60 in cyclohexane. Cyclohexane acts as a wetting agent for the stationary phase.[6][10]

-

Pour the slurry into the column and allow it to pack under gravity, draining the excess solvent. Ensure the top of the silica bed is flat.[6]

-

-

Sample Loading:

-

Carefully add the dry-loaded crude pigment onto the top of the packed silica gel bed.

-

Gently add a small layer of sand or glass wool on top to prevent disturbance of the silica bed during solvent addition.

-

-

Elution:

-

Step 1 (Initial Separation): Begin the elution with Mobile Phase A (ethyl acetate/cyclohexane, 65:35 v/v). Continue adding this solvent until two distinct colored bands (purple for violacein at the top and blue for this compound at the bottom) are clearly visible and separated.[4][6]

-

Step 2 (this compound Elution): Switch to Mobile Phase B (ethyl acetate/cyclohexane, 40:60 v/v). This less polar mobile phase will accelerate the elution of the less polar this compound.[4][6] Collect the fractions containing the blue-colored this compound.

-

Step 3 (Violacein Elution): After the this compound has been completely eluted, switch to Mobile Phase C (ethyl acetate/cyclohexane, 80:20 v/v). This more polar mobile phase will elute the more polar violacein.[4][6] Collect the fractions containing the purple-colored violacein.

-

-

Fraction Analysis and Pooling:

-

Monitor the separation by collecting small fractions and analyzing them using thin-layer chromatography (TLC).[4]

-

Pool the fractions that contain pure this compound.

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled this compound fractions under reduced pressure using a rotary evaporator to obtain the purified solid this compound.[10]

-

4.3. Post-Purification Analysis

The purity and identity of the final product should be confirmed using the following methods:

-

Thin-Layer Chromatography (TLC): Spot the crude extract, purified this compound, and purified violacein on a TLC plate and develop it with a suitable solvent system (e.g., ethyl acetate/cyclohexane). The purified this compound should appear as a single spot with a higher Rf value than violacein.[4]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC can be performed. A common system uses a C18 column with a mobile phase gradient of acetonitrile and water containing 0.5% formic acid, with detection at 575 nm.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure and purity of the isolated this compound.[10]

Visualizations

Caption: Workflow for this compound Purification.

Caption: Elution order based on polarity.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pathway redesign for this compound biosynthesis in Citrobacter freundii and characterization of this pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Purification of Natural Pigments Violacein and this compound Produced by Fermentation Using Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of the violacein and this compound standards [bio-protocol.org]

- 8. US8883461B2 - Process for the production of violacein and its derivative this compound containing bioactive pigment from Chromobacterium sp. (MTCC5522) - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

Deoxyviolacein: A Versatile Pigment for Tracer Studies in Research and Drug Development

Application Notes and Protocols

Introduction

Deoxyviolacein is a naturally occurring bisindole pigment that exhibits a distinct violet color, making it a valuable tool for a variety of tracer studies in biological research and drug development.[1] Produced by several bacterial species, this compound can be easily visualized and quantified, offering a robust and cost-effective alternative to fluorescent markers.[1] Its intracellular production from tryptophan reserves can be genetically engineered into various microorganisms, enabling their use as tagged tracers in complex environments.[1][2] These application notes provide an overview of the properties of this compound, detailed protocols for its use as a tracer, and methods for its quantification.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in tracer studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [3] |

| Molecular Weight | 327.34 g/mol | [3] |

| Appearance | Violet solid | |

| Absorbance Maximum (λmax) | 570 nm (in ethanol) | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Limited solubility in water. | [4][5] |

| Stability | Stable at -20°C for at least 4 years. | [5] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | References |

| Dimethyl sulfoxide (DMSO) | Soluble | [4][5] |

| Dimethylformamide (DMF) | Soluble | [4][5] |

| Ethanol | Soluble | [1][4][5] |

| Methanol | Soluble | [1][4][5] |

| Acetone | Soluble | [1] |

| Water | Insoluble/Sparingly soluble | [1][4][5] |

Biosynthesis of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions encoded by the vio gene cluster. The pathway involves the enzymes VioA, VioB, VioC, and VioE. Notably, the absence or inactivation of the vioD gene product, a monooxygenase, leads to the specific production of this compound instead of its hydroxylated counterpart, violacein.[6]

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Application: Engineering Microorganisms for Tracer Studies

A powerful application of this compound is the engineering of non-pigmented bacteria to produce this pigment, thereby creating visually distinct tracer strains. This is often achieved using a transposon-based system to randomly insert the this compound biosynthesis genes (vioABCE) into the host genome.[1][2] This approach allows for the selection of mutants with stable and desired levels of pigment production.[1]

Experimental Workflow for Generating Tracer Strains

Caption: Workflow for generating this compound-producing tracer strains.

Protocols

Protocol 1: Generation of this compound-Producing Tracer Strains via Transposon Mutagenesis

This protocol is adapted from methods described for creating pigmented tracer strains.[1]

Materials:

-

Recipient bacterial strain

-

E. coli WM3064 donor strain containing the this compound transposon plasmid (e.g., pBB327 or pBB328)

-

Luria-Bertani (LB) agar and broth

-

Appropriate antibiotics for selection

-

Diaminopimelic acid (DAP) for WM3064 growth

Procedure:

-

Prepare Donor and Recipient Cultures:

-

Grow the E. coli WM3064 donor strain overnight in LB broth supplemented with the appropriate antibiotic and DAP at 30°C.

-

Grow the recipient bacterial strain overnight in its optimal liquid medium.

-

-

Conjugation:

-

Mix 100 µL of the donor culture and 100 µL of the recipient culture in a microcentrifuge tube.

-

Pellet the cells by centrifugation (e.g., 5,000 x g for 2 minutes).

-

Resuspend the cell pellet in 20 µL of LB broth.

-

Spot the cell mixture onto an LB agar plate supplemented with DAP.

-

Incubate the plate at the optimal growth temperature for the recipient strain for 4-6 hours to allow for conjugation.

-

-

Selection of Transconjugants:

-

After incubation, resuspend the cells from the conjugation spot in 1 mL of sterile saline or buffer.

-

Plate serial dilutions of the cell suspension onto selective agar plates. The selective medium should contain the antibiotic corresponding to the resistance marker on the transposon and lack DAP to counter-select against the E. coli donor strain.

-

Incubate the plates until colonies appear.

-

-

Screening and Isolation:

-

Visually screen the plates for purple colonies, indicating the production of this compound.[1]

-

Isolate individual purple colonies and streak them onto fresh selective agar plates to obtain pure cultures.

-

-

Verification of Stability:

-

Subculture the purified pigmented isolates several times on both selective and non-selective media to ensure the stability of the pigment production phenotype.[1]

-

Protocol 2: Extraction and Quantification of this compound from Bacterial Cultures

This protocol provides a method for extracting and quantifying the intracellular this compound pigment.[1]

Materials:

-

Bacterial culture producing this compound

-

Ethanol (95-100%)

-

Spectrophotometer

-

Sonicator (optional)

Procedure:

-

Cell Harvesting:

-

Take a known volume (e.g., 1-5 mL) of the bacterial culture.

-

Pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute).

-

Discard the supernatant.

-

-

Cell Lysis and Pigment Extraction:

-

Resuspend the cell pellet in an equal volume of ethanol.

-

Vortex vigorously to mix.

-

For more efficient extraction, sonicate the cell suspension for 5 minutes.[1]

-

Centrifuge the mixture at high speed (e.g., >10,000 x g for 1 minute) to pellet the cell debris.

-

-

Quantification:

-

Carefully transfer the supernatant containing the extracted this compound to a clean cuvette.

-

Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.[1]

-

Use ethanol as a blank.

-

The concentration of this compound can be estimated using a standard curve or by applying the Beer-Lambert law if the molar extinction coefficient is known.

-

Protocol 3: Tracking this compound-Tagged Bacteria in Plant Tissue

This protocol outlines a general method for introducing and recovering this compound-producing bacteria from plant leaves.[1]

Materials:

-

This compound-producing bacterial strain

-

Healthy plants (e.g., Arabidopsis thaliana)

-

Syringe without a needle

-

10% bleach solution with 0.1% Tween 20

-

Sterile distilled water

-

Mortar and pestle or tissue homogenizer

-

Appropriate selective agar plates

Procedure:

-

Inoculum Preparation:

-

Grow the this compound-tagged bacteria in liquid culture to the desired cell density (e.g., OD₆₀₀ of 0.5-1.0).

-

Pellet the cells by centrifugation and resuspend them in a suitable buffer (e.g., sterile water or 10 mM MgSO₄).

-

-

Plant Infiltration:

-

Use a needleless syringe to gently infiltrate the bacterial suspension into the underside of the plant leaves.[1]

-

-

Incubation:

-

Place the infiltrated plants in a controlled environment (e.g., growth chamber) for the desired period of time.

-

-

Recovery of Bacteria:

-

Excise the infiltrated leaf tissue.

-

Surface sterilize the tissue by washing with 10% bleach solution containing 0.1% Tween 20 for 1-2 minutes, followed by several rinses with sterile distilled water.[1]

-

Homogenize the sterilized tissue in a known volume of sterile buffer using a mortar and pestle or a mechanical homogenizer.

-

-

Enumeration:

-

Plate serial dilutions of the tissue homogenate onto selective agar plates.

-

Incubate the plates until colonies appear.

-

Count the number of purple colonies to determine the population of the tracer strain within the plant tissue.

-

Data Presentation

Table 3: Antimicrobial and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity | Concentration | References |

| Staphylococcus aureus | Antibacterial | Less toxic than violacein | [1][7] |

| Bacillus megaterium | Antibacterial | Less toxic than violacein | [1][7] |

| Rhizoctonia solani | Antifungal | Strong activity | > 2 mg/mL |

| Hepatocellular carcinoma cells | Anticancer | Inhibition of proliferation | 0.1 - 1 µM |

| COS-7 (mammalian cells) | Cytotoxicity | No measurable toxicity | |

| HepG2 (mammalian cells) | Cytotoxicity | No measurable toxicity |

Conclusion

This compound is a highly effective and versatile pigment for tracer studies. Its distinct color, ease of production in engineered microorganisms, and straightforward quantification methods make it an excellent tool for researchers in various fields. The protocols provided herein offer a foundation for the application of this compound in tracking microbial populations in diverse environments and for other quantitative biological assays. The lower toxicity of this compound compared to violacein in some bacterial and mammalian cells further enhances its utility as a biological marker.[1][7]

References

- 1. Violacein from Janthinobacterium lividum, >98% (violacein (minimum 85% violacein) and this compound, HPLC), powder, bacterial metabolite | Sigma-Aldrich [sigmaaldrich.com]

- 2. A this compound-based transposon insertion vector for pigmented tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Guidelines for metabolomics-guided transposon mutagenesis for microbial natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Assays Using Deoxyviolacein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the in vitro anti-cancer properties of deoxyviolacein and its derivatives. While research on this compound is ongoing and in some cases presents conflicting findings, this document summarizes the available data and provides detailed protocols for key experimental assays.

Introduction

This compound is a naturally occurring bisindole pigment produced by various bacteria, most notably Chromobacterium violaceum. It belongs to the same family as the more extensively studied violacein. While much of the research has focused on violacein, emerging studies on this compound and its derivatives, such as prothis compound, suggest potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest. This document outlines the current state of knowledge and provides practical protocols for researchers investigating the anti-cancer effects of this compound.

It is important to note that some studies have reported that this compound exhibits no measurable toxicity to certain mammalian cell lines, while others suggest moderate activity against other cell types. The data presented here is based on available scientific literature and aims to provide a foundation for further investigation.

Data Presentation

Cytotoxicity of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and its close derivative, prothis compound, in different cancer cell lines.

| Compound | Cell Line | Assay | Incubation Time | IC50 |

| Prothis compound | MCF-7 (Breast Cancer) | Not Specified | Not Specified | Not Specified |

| This compound | HepG2 (Liver Cancer) | MTT | 48 hours | No measurable toxicity |

| This compound | COS-7 (Kidney Fibroblast) | MTT | 48 hours | No measurable toxicity |

Note: The lack of specific IC50 values for prothis compound in the available literature prevents quantitative comparison. The "no measurable toxicity" for this compound in HepG2 and COS-7 cells highlights the conflicting data in this area and underscores the need for further research.

Signaling Pathways

Based on studies of the this compound derivative, prothis compound, and the closely related compound violacein, the following signaling pathways are implicated in their anti-cancer effects.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-